
N,N-dimethyl-4-phenyl-1H-pyrazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-dimethyl-4-phenyl-1H-pyrazol-3-amine is a compound belonging to the class of phenylpyrazoles. These compounds are characterized by a pyrazole ring bound to a phenyl group. Pyrazoles are a special class of N-heterocyclic compounds with a five-membered ring structure containing two adjacent nitrogen atoms.
Mecanismo De Acción
Target of Action
N,N-dimethyl-4-phenyl-1H-pyrazol-3-amine is a pyrazole-bearing compound known for its diverse pharmacological effects . The primary targets of this compound are the Leishmania aethiopica clinical isolate and Plasmodium berghei . These targets play a crucial role in the pathogenesis of leishmaniasis and malaria, respectively .
Mode of Action
The interaction of this compound with its targets results in significant changes. A molecular simulation study justified the potent in vitro antipromastigote activity of a similar compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy . This suggests that this compound may also interact with its targets in a similar manner.
Biochemical Pathways
It is known that pyrazole-bearing compounds, such as this compound, can influence the pathways related to the life cycle of leishmania and plasmodium . The downstream effects of these pathway alterations contribute to the compound’s antileishmanial and antimalarial activities .
Pharmacokinetics
The compound’s interaction with its targets suggests that it is able to reach and interact with them effectively . This implies that this compound has sufficient bioavailability to exert its pharmacological effects.
Result of Action
The molecular and cellular effects of this compound’s action are manifested in its potent antileishmanial and antimalarial activities . The compound has been shown to display superior antipromastigote activity, being more active than standard drugs like miltefosine and amphotericin B deoxycholate . Furthermore, it has shown inhibition effects against Plasmodium berghei .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s melting point, which was measured using thermogravimetry – differential scanning calorimetry technique (TG–DSC) with a heating rate of 10°C·min–1 under a nitrogen gas atmosphere , can affect its stability and efficacy.
Análisis Bioquímico
Biochemical Properties
N,N-dimethyl-4-phenyl-1H-pyrazol-3-amine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound is known to interact with mitogen-activated protein kinase 1, a crucial enzyme in the MAP kinase signal transduction pathway The interaction between this compound and mitogen-activated protein kinase 1 involves binding to the enzyme’s active site, potentially influencing its activity and downstream signaling processes
Cellular Effects
This compound has been shown to affect various cellular processes and functions. This compound can influence cell signaling pathways, particularly those involving the MAP kinase pathway By modulating the activity of mitogen-activated protein kinase 1, this compound can impact gene expression, cellular metabolism, and cell proliferation
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, particularly enzymes. This compound binds to the active site of mitogen-activated protein kinase 1, potentially inhibiting or activating the enzyme’s activity This interaction can lead to changes in gene expression and cellular signaling pathways, ultimately affecting various cellular functions
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time Prolonged exposure to this compound may lead to changes in cellular function, such as altered gene expression and metabolic activity
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Studies have shown that this compound is well-tolerated at lower doses, with minimal adverse effects Higher doses of this compound may lead to toxic effects, such as liver and kidney damage Additionally, threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at higher concentrations
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound is metabolized primarily in the liver, where it undergoes enzymatic transformations, such as oxidation and conjugation These metabolic processes can lead to the formation of active or inactive metabolites, which may influence the compound’s overall biochemical effects
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial factors influencing its biochemical effects. This compound is transported across cell membranes via passive diffusion and active transport mechanisms . Once inside the cell, this compound can interact with various transporters and binding proteins, influencing its localization and accumulation. Additionally, this compound’s distribution within tissues can affect its overall biochemical activity, with higher concentrations observed in the liver and kidneys.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound is primarily localized in the cytoplasm, where it can interact with various enzymes and proteins . Additionally, this compound may be targeted to specific cellular compartments, such as the nucleus or mitochondria, via targeting signals or post-translational modifications. These localization patterns can influence the compound’s overall biochemical effects, with potential implications for cellular signaling and metabolism.
Métodos De Preparación
The synthesis of N,N-dimethyl-4-phenyl-1H-pyrazol-3-amine can be achieved through several routes. One common method involves the reaction of 4-chloro-3,5-dinitropyrazole with dimethylformamide (DMF) at elevated temperatures . This reaction typically occurs at around 100°C for several hours. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
N,N-dimethyl-4-phenyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo substitution reactions where functional groups on the pyrazole ring are replaced with other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
N,N-dimethyl-4-phenyl-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: It is used in studies related to enzyme inhibition and protein interactions.
Industry: It is used in the synthesis of materials with specific properties, such as dyes and polymers.
Comparación Con Compuestos Similares
N,N-dimethyl-4-phenyl-1H-pyrazol-3-amine can be compared with other phenylpyrazoles and pyrazole derivatives. Similar compounds include:
- N,N-dimethyl-3,5-dinitro-1H-pyrazol-4-amine
- 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine hydrochloride These compounds share structural similarities but differ in their substituent groups and specific properties. The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological activities .
Propiedades
IUPAC Name |
N,N-dimethyl-4-phenyl-1H-pyrazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-14(2)11-10(8-12-13-11)9-6-4-3-5-7-9/h3-8H,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIJOYLGBBOFNRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=NN1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
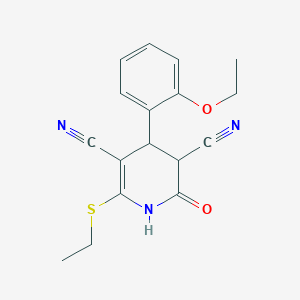
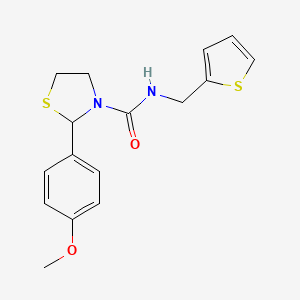
![N-[(4-fluorophenyl)methyl]-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2614630.png)
![N'-(2H-1,3-benzodioxol-5-yl)-N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]ethanediamide](/img/structure/B2614631.png)
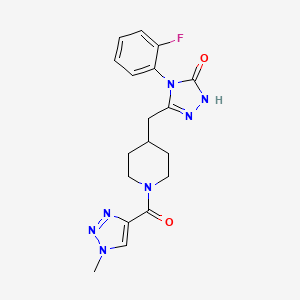
![N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}quinoxaline-2-carboxamide](/img/structure/B2614634.png)
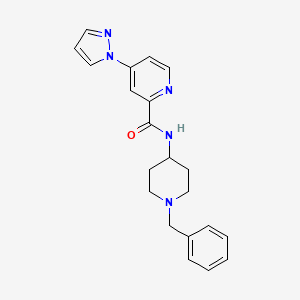
![4-Amino-1-(2,2-difluoroethyl)-N-[3-(dimethylamino)propyl]-1H-pyrazole-3-carboxamide](/img/structure/B2614640.png)
![N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-2,2-diphenylacetamide](/img/structure/B2614641.png)
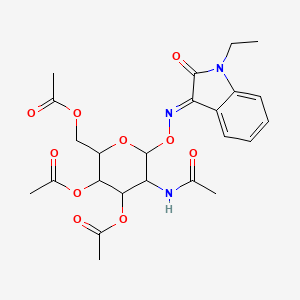
![N-(6-acetamidobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2614644.png)
![2',3'-Dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline] hydrochloride](/img/new.no-structure.jpg)
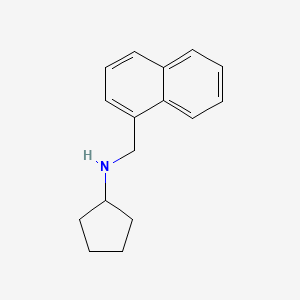
![2-Chloro-N-[3-(2-fluorophenoxy)butan-2-yl]acetamide](/img/structure/B2614648.png)
